molecular formula C10H19NO3 B13273623 Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate

Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate

Cat. No.: B13273623
M. Wt: 201.26 g/mol
InChI Key: IGEALPVOJJDIDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-piperidinecarboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of high-throughput reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropan-2-yl group, in particular, provides unique steric and electronic properties that differentiate it from other piperidine derivatives .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C10H19NO3/c1-9(2,13)10(8(12)14-3)4-6-11-7-5-10/h11,13H,4-7H2,1-3H3

InChI Key

IGEALPVOJJDIDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCNCC1)C(=O)OC)O

Origin of Product

United States

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